molecular formula C10H9BrN2O2S B1342481 4-Bromo-1-tosyl-1H-imidazole CAS No. 615534-48-0

4-Bromo-1-tosyl-1H-imidazole

Cat. No.: B1342481
CAS No.: 615534-48-0
M. Wt: 301.16 g/mol
InChI Key: VHRKCNGAIKLPFR-UHFFFAOYSA-N
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Description

4-Bromo-1-tosyl-1H-imidazole is a heterocyclic organic compound that features a bromine atom and a tosyl group attached to an imidazole ring. Imidazoles are a significant class of compounds in organic chemistry due to their presence in many biologically active molecules and pharmaceuticals. The bromine atom and tosyl group in this compound make it a versatile intermediate in various chemical reactions, particularly in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-tosyl-1H-imidazole typically involves the bromination of 1-tosyl-1H-imidazole. One common method is to react 1-tosyl-1H-imidazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 1-tosyl-1H-imidazole in a suitable solvent like dichloromethane.
  • Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
  • Reflux the mixture for several hours.
  • After completion, cool the reaction mixture and extract the product using an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-tosyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

    Reduction: The tosyl group can be reduced to yield the corresponding imidazole derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted imidazoles with various functional groups.

    Cross-Coupling Reactions: Biaryl or alkyne-substituted imidazoles.

    Reduction: De-tosylated imidazole derivatives.

Scientific Research Applications

4-Bromo-1-tosyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential as a building block in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-imidazole
  • 4-Bromo-1-phenyl-1H-imidazole
  • 4-Bromo-1-benzyl-1H-imidazole

Comparison

4-Bromo-1-tosyl-1H-imidazole is unique due to the presence of the tosyl group, which imparts specific chemical properties such as increased stability and reactivity in certain reactions. Compared to 4-Bromo-1-methyl-1H-imidazole, the tosyl group provides a better leaving group for nucleophilic substitution reactions. The presence of the tosyl group also allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-1-(4-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRKCNGAIKLPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609954
Record name 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615534-48-0
Record name 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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